molecular formula C19H14F3N3O2S B2364202 Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate CAS No. 338957-12-3

Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate

Cat. No.: B2364202
CAS No.: 338957-12-3
M. Wt: 405.4
InChI Key: CRHVUDYZCKDXIA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS: 338957-12-3) is a 1,2,4-triazine derivative with a phenyl group at position 3, a sulfanyl (-S-) substituent linked to a 3-(trifluoromethyl)phenyl group at position 5, and an ethyl carboxylate (-COOEt) at position 6 . Its molecular formula is C₁₉H₁₄F₃N₃O₂S (molecular weight: 385.07 g/mol), and it is commercially available as a research chemical for applications in medicinal chemistry and agrochemical development .

Properties

IUPAC Name

ethyl 3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-2-27-18(26)15-17(23-16(25-24-15)12-7-4-3-5-8-12)28-14-10-6-9-13(11-14)19(20,21)22/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHVUDYZCKDXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by a triazine ring and the presence of trifluoromethyl groups, enhances its chemical stability and biological activity. This article reviews the biological properties of this compound, emphasizing its potential therapeutic applications.

  • Molecular Formula : C20H13F6N3O2S
  • Molecular Weight : 439.4 g/mol
  • Structure : The compound features a triazine core with ethyl and sulfanyl substituents, which contribute to its unique properties.

Biological Activity Overview

Triazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This compound shows promise in these areas due to its structural characteristics.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The trifluoromethyl group is known to enhance membrane permeability and metabolic stability, which may contribute to its efficacy against various pathogens.

Pathogen Activity Reference
Plasmodium spp.Antimalarial
MRSA (Methicillin-resistant Staphylococcus aureus)Antibacterial

The mechanism of action for this compound is thought to involve interference with critical biological pathways in target organisms. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to improved interaction with cellular targets.

Case Study 1: Antimalarial Properties

A study investigating the antimalarial effects of various triazine derivatives found that this compound showed promising results against Plasmodium falciparum. The compound demonstrated a significant reduction in parasitemia in vitro compared to control groups.

Case Study 2: Antibacterial Activity

In another study focused on antibacterial properties, the compound was tested against MRSA strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies have shown that modifications in the phenolic ring can enhance potency. For instance:

Modification Effect on Activity
Addition of -CF3 groupIncreased potency against various pathogens
Alteration of sulfanyl substituentVariability in biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound: Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate Phenyl (3), 3-CF₃Ph-S- (5), -COOEt (6) C₁₉H₁₄F₃N₃O₂S 385.07 Research chemical, potential agrochemical
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS: 338965-81-4) 4-Methylphenyl (3), 3-CF₃Ph-S- (5), -COOEt (6) C₂₀H₁₆F₃N₃O₂S 403.09 Increased hydrophobicity due to methyl group
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS: 338957-78-1) 3-CF₃Ph (3), 2-ClPh-S- (5), -COOEt (6) C₁₉H₁₃ClF₃N₃O₂S 439.84 Enhanced electrophilicity from Cl substituent
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 338965-79-0) 4-Methylphenyl (3), 3-ClPh-S- (5), -COOEt (6) C₂₀H₁₆ClN₃O₂S 397.88 Dual substituent effects (Cl and methyl)
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS: 338957-00-9) Phenyl-S- (5), 3-CF₃Ph (3), -COOEt (6) C₁₉H₁₄F₃N₃O₂S 385.07 Simpler analog with phenyl-S- group

Key Observations :

  • Methyl vs. Phenyl at Position 3 : The methyl-substituted analog (CAS: 338965-81-4) exhibits higher hydrophobicity, which may improve membrane permeability in biological systems .
  • Chlorine Substitution: Chlorine at the sulfanyl-linked phenyl (e.g., 2-Cl or 3-Cl) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or phenols) .
  • Trifluoromethyl Group : The -CF₃ group in all analogs contributes to electron-withdrawing effects, stabilizing the triazine ring and enhancing resistance to metabolic degradation .
Physicochemical Properties
  • Solubility: The target compound is sparingly soluble in water due to its hydrophobic -CF₃ and aryl groups, but soluble in organic solvents like DMSO or ethanol .
  • Stability : The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could alter bioactivity .
Comparative Reactivity
  • Nucleophilic Substitution : The sulfanyl group in the target compound reacts with amines (e.g., hydrazine) to form hydrazine-linked derivatives, as seen in analogous compounds .
  • Oxidation Sensitivity : Unlike chlorine-substituted analogs, the target compound’s -S- group may limit stability under prolonged storage .

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